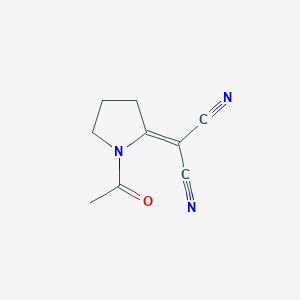
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline
Overview
Description
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline (BCTA) is a compound belonging to the class of organic compounds known as anilines. It is a colorless, volatile, and flammable liquid with a pungent odor. BCTA is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a catalyst in the production of polymers. BCTA is a highly reactive compound and is toxic if ingested or inhaled.
Scientific Research Applications
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is used in scientific research as a reagent in organic synthesis. It is used in the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used as a catalyst in the production of polymers. This compound is also used in the synthesis of fluorinated compounds, such as fluorinated polymers, which have applications in a variety of fields, including electronics and biomedicine.
Mechanism of Action
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is a highly reactive compound and is toxic if ingested or inhaled. It is a strong nucleophile and can react with electrophiles, such as alkenes, to form carbon-carbon bonds. This compound can also react with aldehydes and ketones to form oximes.
Biochemical and Physiological Effects
This compound is toxic if ingested or inhaled and can cause irritation of the eyes, skin, and respiratory tract. It is also a skin and eye irritant, and can cause nausea, vomiting, and headaches. Long-term exposure to this compound can cause liver and kidney damage.
Advantages and Limitations for Lab Experiments
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline is a useful reagent in organic synthesis and has many advantages. It is a stable compound and can be stored for long periods of time. It is also a highly reactive compound and can be used in a variety of reactions. However, this compound is toxic and should be handled with caution.
Future Directions
2-Bromo-3-chloro-4-(trifluoromethoxy)aniline has many potential applications in the fields of pharmaceuticals, polymers, and other organic compounds. It can be used in the synthesis of fluorinated compounds, such as fluorinated polymers, which have applications in a variety of fields. This compound can also be used in the synthesis of novel drugs and other organic compounds. Additionally, this compound can be used in the synthesis of organometallic complexes, which have potential applications in catalysis, materials science, and biomedicine.
Properties
IUPAC Name |
2-bromo-3-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-5-3(13)1-2-4(6(5)9)14-7(10,11)12/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKZVGJFAOHHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(tert-butyl) 3a-methyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a(1H,3H)-dicarboxylate](/img/structure/B1413472.png)








![tert-butyl 4-[(1E)-(methylimino)(methylsulfanyl)methyl]piperazine-1-carboxylate hydroiodide](/img/structure/B1413488.png)
![Propan-2-YL 2-([2,6-dinitro-4-(trifluoromethyl)phenyl]amino)acetate](/img/structure/B1413490.png)

